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Compound of Interest

Methyl 1-Cbz-3-methylpiperidine-
Compound Name:
3-carboxylate

Cat. No.: B599494

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of the latest literature search, specific experimental spectroscopic data for
Methyl 1-Cbz-3-methylpiperidine-3-carboxylate is not readily available in published scientific
journals or databases. This guide provides a detailed analysis of the expected spectroscopic
characteristics based on structurally similar compounds. All data presented for analogous
compounds is for comparative purposes.

Introduction

Methyl 1-Cbz-3-methylpiperidine-3-carboxylate is a substituted piperidine derivative. The
piperidine ring is a common scaffold in medicinal chemistry. The functional groups present—a
carbobenzyloxy (Cbz) protecting group on the nitrogen, a methyl group, and a methyl ester at
the 3-position—each contribute distinct features to its spectroscopic profile. Understanding
these expected spectral characteristics is crucial for its synthesis, purification, and
characterization in research and drug development.

Predicted Spectroscopic Data

The following sections detail the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR),
and Mass Spectrometry (MS) data for the target compound.

Predicted *H NMR Spectroscopy
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The proton NMR spectrum is expected to be complex due to the chiral center at the 3-position

and the presence of rotamers due to the amide bond of the Cbz group.

Protons

Predicted Chemical
Shift (ppm)

Multiplicity

Notes

Cbz-CH2

~5.1-5.2

Singlet (broad)

The benzylic protons
of the Cbz group.
Broadness may be

due to rotamers.

Cbz-Ar-H

~7.2-7.4

Multiplet

Aromatic protons of

the Cbz group.

O-CHs

Singlet

Methyl ester protons.

C3-CHs

~1.2-1.4

Singlet

Methyl group at the 3-

position.

Piperidine ring protons

~1.5-4.0

Multiplets

The piperidine ring
protons will show
complex splitting
patterns due to their
diastereotopic nature
and coupling with
each other. Protons
adjacent to the
nitrogen and the ester
will be further

downfield.

Predicted **C NMR Spectroscopy

The carbon NMR spectrum will show distinct signals for each carbon atom in the molecule.
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Predicted Chemical Shift

Carbon Notes
(ppm)
Cbz C=0 ~155 Carbonyl of the carbamate.
_ Aromatic carbons of the Cbz
Cbz Aromatic C ~127-137
group.
Benzylic carbon of the Cbz
Cbz CH: ~67
group.
Ester C=0 ~173-175 Carbonyl of the methyl ester.
Ester O-CHs ~52 Methyl carbon of the ester.
The quaternary carbon at the
C3 (quaternary) ~45-50 -
3-position.
Methyl carbon at the 3-
C3-CHs ~20-25 N
position.
S Carbons adjacent to the
Piperidine C2, C6 ~40-55 )
nitrogen.
o Remaining piperidine ring
Piperidine C4, C5 ~20-35

carbons.

Predicted Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the stretching frequencies of the carbonyl groups.

Predicted Wavenumber

Functional Group Intensity
(cm™)

C=0 (Cbz) ~1690-1700 Strong

C=0 (Ester) ~1730-1740 Strong

C-H (Aromatic) ~3030-3100 Medium

C-H (Aliphatic) ~2850-2960 Medium-Strong

C-O ~1200-1300 Strong

© 2025 BenchChem. All rights reserved. 3/8 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b599494?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Predicted Mass Spectrometry (MS)

For high-resolution mass spectrometry (HRMS), the exact mass can be calculated for the
molecular formula C1sH19NOa.

lon Calculated m/z
[M+H]* 278.1387
M+Nal* 300.1206

[

The fragmentation pattern in MS/MS would likely involve the loss of the Cbz group, the
methoxy group, and cleavage of the piperidine ring.

Spectroscopic Data of Analogous Compounds

To provide a reference, the following tables summarize the experimental spectroscopic data for
structurally related piperidine derivatives.

Methyl 1-benzylpiperidine-3-carboxylate (CAS: 50585-91-
6)

This compound is structurally similar, with a benzyl group instead of a Cbz group on the
nitrogen.

(No detailed spectroscopic data was found in the search results for this specific analog)

Methyl N-Boc-piperidine-3-carboxylate (CAS: 148763-41-
1)

The tert-butyloxycarbonyl (Boc) group is another common nitrogen protecting group.

1H NMR (400 MHz, CDCI3)[1]
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Protons Chemical Shift (ppm) Multiplicity
Boc C(CHs)s3 1.4 s

Piperidine H 1.6 d,J=3.4Hz
Piperidine H 1.6 m

Piperidine H 1.7 m

Piperidine H 2.0 m

Piperidine H 2.4 m

Piperidine H 2.8 m

Piperidine H 3.0 S

O-CHs 3.7 S

Piperidine H 3.9 d,J=13.2 Hz

| Piperidine H | 4.1 | s |

(Note: The original data source provides a simplified description of the multiplets for the
piperidine protons.)

Experimental Protocols

A general procedure for the synthesis and characterization of Methyl 1-Chz-3-
methylpiperidine-3-carboxylate would involve a multi-step synthesis followed by purification
and spectroscopic analysis.

General Synthetic Approach

o Starting Material: A suitable precursor, such as 3-methylpiperidine-3-carboxylic acid.

o N-Protection: Protection of the secondary amine of the piperidine ring with a carbobenzyloxy
group using benzyl chloroformate (Cbz-Cl) in the presence of a base.

« Esterification: Conversion of the carboxylic acid to a methyl ester. This can be achieved
using methanol with a catalyst such as thionyl chloride or by reaction with
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trimethylsilyldiazomethane.[1]

 Purification: The crude product would be purified using techniques such as flash column
chromatography.

o Characterization: The structure of the final product would be confirmed using *H NMR, 13C
NMR, IR spectroscopy, and high-resolution mass spectrometry.

General Characterization Methods[2]

e 1H NMR: Spectra are typically recorded on a 400 or 500 MHz spectrometer using a
deuterated solvent such as chloroform-d (CDCIsz). Chemical shifts are reported in ppm
relative to a residual solvent peak.

e 13C NMR: Spectra are recorded on the same instrument, and chemical shifts are referenced
to the solvent signal.

» IR Spectroscopy: Spectra are often recorded on an FTIR spectrometer, and the data is
reported in wavenumbers (cm™2).

e High-Resolution Mass Spectrometry (HRMS): ESI-TOF (Electrospray lonization - Time of
Flight) is a common technique for obtaining accurate mass measurements.

Visualization
Synthetic and Characterization Workflow
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General Workflow for Synthesis and Characterization

Synthesis

3-Methylpiperidine-3-carboxylic Acid

N-Protection (Cbz-Cl, Base)

Esterification (MeOH, Catalyst)

Purification

Flash Column Chromatography

Are ProductPure ProducNure Product

Characterizavation &

NMR (1H, 13C) IR Spectroscopy HRMS

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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e 1. 1-Methylpiperidine-3-carboxylic acid ethyl ester [webbook.nist.gov]

 To cite this document: BenchChem. [Technical Guide: Spectroscopic Data for Methyl 1-Cbz-
3-methylpiperidine-3-carboxylate]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b599494+#spectroscopic-data-for-methyl-1-cbz-3-
methylpiperidine-3-carboxylate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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